REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[CH:6]=[CH:5]2.[C:12](C1NC=CN=1)(C1NC=CN=1)=[S:13]>C(OCC)(=O)C>[N:1]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[CH:6]=[CH:5]2)=[C:12]=[S:13]
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Name
|
|
Quantity
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8.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=CN(C2=CC1)C
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Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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C(=S)(C=1NC=CN1)C=1NC=CN1
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
after cooling
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Type
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CUSTOM
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Details
|
the solvent was evaporated
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Type
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DISSOLUTION
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Details
|
The crude material was dissolved in dichloromethane (100 mL)
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Type
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FILTRATION
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Details
|
filtered through a short plug of silica gel, which
|
Type
|
WASH
|
Details
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was washed with another bolus of dichloromethane (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic eluent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C=1C=C2C=CN(C2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 47 mmol | |
AMOUNT: MASS | 8.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |